molecular formula C27H29NO2 B14514488 (6-cyanonaphthalen-2-yl) 4-nonylbenzoate CAS No. 62622-37-1

(6-cyanonaphthalen-2-yl) 4-nonylbenzoate

Cat. No.: B14514488
CAS No.: 62622-37-1
M. Wt: 399.5 g/mol
InChI Key: KJIKLHDJOGGDIG-UHFFFAOYSA-N
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Description

(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate is an unsymmetrical naphthalene-based ester featuring a cyano group at the 6-position of the naphthalene ring and a nonyl alkyl chain at the 4-position of the benzoate moiety. These compounds are synthesized via Steglich esterification, a method employing dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts in dichloromethane . The cyano group confers a large dipole moment, critical for applications in liquid crystal displays (LCDs), while the alkyl chain modulates phase behavior and solubility .

Properties

CAS No.

62622-37-1

Molecular Formula

C27H29NO2

Molecular Weight

399.5 g/mol

IUPAC Name

(6-cyanonaphthalen-2-yl) 4-nonylbenzoate

InChI

InChI=1S/C27H29NO2/c1-2-3-4-5-6-7-8-9-21-10-13-23(14-11-21)27(29)30-26-17-16-24-18-22(20-28)12-15-25(24)19-26/h10-19H,2-9H2,1H3

InChI Key

KJIKLHDJOGGDIG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-cyanonaphthalen-2-yl) 4-nonylbenzoate typically involves a multi-step process. One common method includes the esterification of 4-nonylbenzoic acid with 6-cyanonaphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of catalysts and continuous monitoring of reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of (6-cyanonaphthalen-2-yl) 4-nonylbenzoate involves its interaction with specific molecular targets. The cyano group and aromatic rings allow the compound to engage in π-π stacking interactions and hydrogen bonding with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The substituent at the 4-position of the benzoate group significantly influences physical and chemical properties:

Compound Name Molecular Formula Molecular Weight Substituent (R) Phase Behavior (Nematic Range) Synthesis Yield Key Features
(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate* C₂₆H₂₉NO₂ 399.52 C₉H₁₉ (nonyl) Not reported Hypothetical analog with extended alkyl chain
(6-Cyanonaphthalen-2-yl) 4-hexylbenzoate C₂₄H₂₃NO₂ 357.43 C₆H₁₃ (hexyl) 379–411 K (heating) 70% Nematic phase, disordered crystal packing
(6-Cyanonaphthalen-2-yl) 4-(benzyloxy)benzoate C₂₅H₁₇NO₃ 379.41 OCH₂C₆H₅ Not reported 65% Aromatic benzyloxy group; Hirshfeld surface analysis performed
Nafamostat Impurity 22 C₁₉H₁₄N₄O₂ 330.34 NHC(NH)NH₂ Guanidino group; pharmaceutical impurity
Nafamostat Impurity 23 C₁₈H₁₅N₃O₂ 305.33 NH₂ Amino group; lower molecular weight

* Hypothetical data inferred from analogs.

Phase Behavior and Thermal Stability

The hexyl derivative exhibits a nematic phase between 379 K and 411 K, with a crystallization point at 321 K upon cooling . The nonyl analog, with a longer alkyl chain, is expected to exhibit a broader nematic range and lower melting point due to increased hydrophobicity and reduced molecular packing efficiency . In contrast, the benzyloxy-substituted compound lacks reported mesogenic behavior, likely due to steric hindrance from the bulky benzyl group .

Crystal Structure and Molecular Packing

The hexyl derivative crystallizes in the monoclinic C2/c space group, with a disordered structure (occupancy ratio 0.692:0.308) and dihedral angles of 68.6° (major) and 81.6° (minor) between naphthalene and benzene rings . Weak C–H···O hydrogen bonds and C–H···π interactions stabilize the crystal lattice .

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